molecular formula C9H18O2 B8323608 4-Pentenal diethyl acetal

4-Pentenal diethyl acetal

Cat. No. B8323608
M. Wt: 158.24 g/mol
InChI Key: FDNMVYJIEXSECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218519B1

Procedure details

Boron trifluoride diethyl etherate (0.2 mL) was added, with stirring, to a solution of 4-pentenal (Cherif, A.; Farquhar, D. N-(5,5-diacetoxypent-1-yl)doxorubicin: A new intensely potent doxorubicin analogue. J. Med. Chem. 35, 3208-3214 (1992)) (2.5 g, 29.8 mmol) in ethanol (150 mL). The mixture was refluxed for 10 min under nitrogen, then the ethanol was removed under reduced pressure. The residue was taken up in dichloromethane (25 mL), and the solution was washed with 10% sodium acetate solution (15 mL) and water (2×10 mL). The organic layers were combined, dried over anhydrous sodium sulfate, and evaporated. The residue was chromatographed on a column of silica gel using chloroform/methanol (97:3) as eluent. 4-Pentenal diethyl acetal was obtained as an oil (4.5 g, 96%). 1H NMR (CDCl3) δ 5.88-5.61 (m, 1 H, H4), 5.03-4.87 (m, 2 H, H5), 4.38 (t, 1 H, J=7, H1), 3.30-3.61(m, 4 H, 2×CH2), 2.07-1.96 (m, 2 H, H2), 1.64-1.53 (m, 2 H, H3), 1.09 (t, 6 H, J=7, 2×CH3).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-(5,5-diacetoxypent-1-yl)doxorubicin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Yield
96%

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5]COCC.C(=O)CCC=C.[CH3:16][C@@H:17]1[O:22][C@@H:21]([O:23][C@@H:24]2[C:29]3=C(O)C4C(=O)C5C(=CC=CC=5OC)C(=O)C=4C(O)=C3C[C@@](O)(C(CO)=O)C2)[CH2:20][C@H:19](N)[C@@H:18]1O>C(O)C>[CH2:24]([O:23][CH:21]([O:22][CH2:17][CH3:16])[CH2:20][CH2:19][CH:18]=[CH2:5])[CH3:29] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=C)=O
Step Three
Name
N-(5,5-diacetoxypent-1-yl)doxorubicin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 min under nitrogen
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the ethanol was removed under reduced pressure
WASH
Type
WASH
Details
the solution was washed with 10% sodium acetate solution (15 mL) and water (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC=C)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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